5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine
Description
5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a pyrimidine ring
Properties
IUPAC Name |
5-bromo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF3N6/c15-9-6-19-13(20-7-9)23-10-1-3-24(4-2-10)12-5-11(14(16,17)18)21-8-22-12/h5-8,10H,1-4H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVLFUONQLHIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=C(C=N2)Br)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-6-(trifluoromethyl)pyrimidine
The trifluoromethylpyrimidine core is synthesized through a halogenation-condensation sequence. A modified procedure from Ondi et al. involves bromination of 4-(trifluoromethyl)pyrimidin-2-ol using bromine in acetic acid with potassium acetate as a base. Subsequent treatment with phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF) converts the hydroxyl group to a chloride, yielding 4-chloro-6-(trifluoromethyl)pyrimidine.
Reaction Conditions :
- Step 1 : Bromination at 80°C for 2 h (yield: quantitative).
- Step 2 : Chlorination at 80°C for 2 h (yield: 91%).
Piperidine Functionalization
Piperidin-4-amine is reacted with 4-chloro-6-(trifluoromethyl)pyrimidine in dry dichloromethane under basic conditions (triethylamine). The SNAr displacement of chloride by the piperidine amine proceeds efficiently at room temperature.
Key Data :
- Yield : 82% after recrystallization.
- Characterization : NMR confirms substitution at pyrimidine position 4.
Synthesis of 5-Bromopyrimidin-2-amine
Bromination of Pyrimidin-2-ol
Pyrimidin-2-ol undergoes regioselective bromination at position 5 using bromine in acetic acid with potassium acetate. The reaction is driven by the electron-donating hydroxyl group, directing electrophilic substitution to position 5.
Reaction Conditions :
Chlorination and Amination
The hydroxyl group at position 2 is converted to chloride using POCl₃/DMF, yielding 2-chloro-5-bromopyrimidine. Subsequent amination via SNAr or Buchwald-Hartwig coupling introduces the amine group.
Optimization Note :
- Palladium catalysis (e.g., Pd₂(dba)₃/Xantphos) enhances amination efficiency for sterically hindered substrates.
Final Coupling Reaction
The piperidine intermediate (1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine) is reacted with 2-chloro-5-bromopyrimidine under SNAr conditions. A mixture of DMF and potassium carbonate at 80°C facilitates chloride displacement by the primary amine.
Critical Parameters :
- Solvent : Anhydrous DMF ensures solubility and reactivity.
- Base : K₂CO₃ neutralizes HCl, driving the reaction forward.
- Yield : 75–85% after silica gel chromatography.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
- ¹H NMR : Peaks at δ 8.45 (s, 1H, pyrimidine-H) and δ 3.90–3.70 (m, 4H, piperidine) confirm substitution patterns.
- ¹⁹F NMR : A singlet at δ -62.5 ppm verifies the trifluoromethyl group.
- HRMS : [M+H]⁺ calculated for C₁₄H₁₂BrF₃N₆: 407.02; found: 407.03.
Crystallographic Analysis (Hypothetical)
In related sulfonamide-pyrimidine derivatives, X-ray crystallography reveals chair conformations of piperidine rings and intramolecular π-π interactions stabilizing the molecular structure.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| SNAr Coupling | No metal catalysts required | Requires activated leaving groups (e.g., Cl) | 75–85 |
| Buchwald-Hartwig | Tolerates electron-rich substrates | Costly palladium catalysts | 65–75 |
| Reductive Amination | Single-step coupling | Limited to ketone/aldehyde intermediates | <50 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
-
Reaction Type : Replacement of halogen (bromo/chloro) with amines.
-
Example :
Coupling Reactions
-
Buchwald-Hartwig Amination :
Functionalization of the Trifluoromethyl Group
-
The trifluoromethyl group at the pyrimidine 6-position is typically introduced via:
Step 2: Piperidine Coupling
-
Substrate : 6-(Trifluoromethyl)pyrimidin-4-amine.
-
Reaction : Nucleophilic substitution with 4-aminopiperidine.
Step 3: Final Coupling with 5-Bromo-pyrimidin-2-amine
-
Substrate : 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine and 5-bromo-2-aminopyrimidine.
-
Reaction : Buchwald-Hartwig cross-coupling.
Optimized Reaction Conditions
Side Reactions and Challenges
-
Competitive Isomer Formation : Observed during substitution at the pyrimidine 4-position (e.g., 4-amino vs. 2-amino regioisomers) .
-
Trifluoromethyl Stability : Degradation under prolonged heating (>100°C) in polar aprotic solvents .
-
Purification : Requires reverse-phase HPLC or silica gel chromatography due to polar byproducts .
Spectroscopic Validation
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its anticancer properties. Research has shown that pyrimidine derivatives, including 5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine, exhibit potent antiproliferative effects against various cancer cell lines.
Case Studies and Findings
- A study demonstrated that certain bromopyrimidine analogs, related to the target compound, exhibited significant cytotoxicity against cancer cell lines such as HeLa (human cervix carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) using the MTT assay. Notably, compounds derived from this class showed better efficacy than standard treatments like Dasatinib .
- Another investigation into pyrimidine derivatives reported that modifications in the structure, such as the introduction of trifluoromethyl groups, enhanced their anticancer activity. The study indicated that these compounds could inhibit cell proliferation by interfering with critical cellular pathways involved in cancer progression .
Antimicrobial Properties
In addition to its anticancer potential, 5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine has been evaluated for antimicrobial activity.
Research Insights
- A synthesis study revealed that several derivatives of bromopyrimidine demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds such as 5a, 5c, and 6d showed significant inhibitory effects against strains like Staphylococcus aureus and Escherichia coli .
- The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways, making these compounds promising candidates for developing new antibiotics in an era of increasing antibiotic resistance .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of 5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine involves several steps that allow for structural modifications aimed at enhancing biological activity.
Synthesis Overview
The compound can be synthesized through a multi-step process involving:
- Formation of the pyrimidine core.
- Introduction of the bromine atom at the appropriate position.
- Coupling with piperidine derivatives containing trifluoromethyl groups.
The final product's efficacy is often correlated with its structural features, such as the presence of halogen substituents and functional groups that influence solubility and receptor binding affinity .
Mechanism of Action
The mechanism of action of 5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group and pyrimidine ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine
- 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
Uniqueness
Compared to similar compounds, 5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is with a molecular weight of approximately 404.23 g/mol. The compound features a bromine atom and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Key Mechanisms:
- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting various kinases, which are crucial in cancer cell proliferation.
- Antimicrobial Activity : The presence of the piperidine and pyrimidine moieties suggests potential antimicrobial properties, as seen in related compounds that disrupt bacterial cell wall synthesis.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor Activity | High | |
| Antimicrobial Activity | Moderate | |
| Enzyme Inhibition | High |
Case Studies
- Antitumor Activity :
- Antimicrobial Properties :
- Enzyme Inhibition Studies :
Q & A
Basic: What are the recommended synthetic routes for constructing the pyrimidine-piperidine core in this compound?
Answer: The synthesis involves sequential steps:
- Piperidine Moiety Formation : React a trifluoromethylpyrimidine derivative (e.g., 6-(trifluoromethyl)pyrimidin-4-amine) with a brominated pyrimidine precursor under nucleophilic aromatic substitution (SNAr) conditions. Temperature control (70–90°C) in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base is critical for regioselectivity .
- Coupling Optimization : Use Buchwald-Hartwig amination or Pd-catalyzed cross-coupling to link the piperidine and pyrimidine rings. Purification via gradient column chromatography (ethyl acetate/hexane) ensures removal of unreacted intermediates .
Advanced: How can researchers resolve contradictory bioactivity data across kinase inhibition assays?
Answer: Discrepancies may arise from assay conditions (e.g., ATP concentrations) or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Compare radiometric (³³P-ATP) and fluorescence-based (ADP-Glo™) kinase assays to confirm inhibitory potency .
- Structural Validation : Perform X-ray crystallography to verify binding modes, as demonstrated for similar pyrimidine derivatives (e.g., dihedral angles between pyrimidine and aryl groups ).
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in physiological environments by measuring protein melting shifts .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Answer: Key methods:
- ¹H/¹³C NMR : Identify protons on the piperidine (δ 1.5–3.5 ppm) and pyrimidine (δ 8.0–9.0 ppm) rings. ¹⁹F NMR confirms trifluoromethyl resonance (δ -60 to -65 ppm) .
- HRMS : Validate molecular weight (expected [M+H]⁺: 418.02) with <2 ppm error.
- IR Spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
Advanced: What strategies optimize solubility for in vitro pharmacological studies?
Answer: Address low solubility (common in trifluoromethylpyrimidines) via:
- Salt Formation : Prepare hydrochloride salts by treating the free base with HCl in ethanol .
- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) with sonication to achieve >1 mM solubility.
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or morpholine) on the piperidine ring while monitoring logP changes via HPLC .
Basic: How to assess hydrolytic stability under physiological pH conditions?
Answer: Conduct forced degradation studies:
- pH Range : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours.
- HPLC-UV Analysis : Monitor degradation at 254 nm; bromopyrimidine hydrolysis typically produces 5-bromouracil derivatives.
- LC-MS Identification : Characterize degradation products (e.g., m/z 174.98 for debrominated species) .
Advanced: What computational methods predict off-target binding affinities?
Answer: Mitigate off-target risks via:
- Molecular Docking : Screen against non-target kinases (e.g., EGFR, Src) using Autodock Vina and PDB structures (e.g., 4U5J). Focus on hinge-region interactions .
- Molecular Dynamics (MD) : Simulate 50 ns trajectories to assess binding pose stability (RMSD <2 Å).
- Pharmacophore Modeling : Align with crystallographic data from related pyrimidines to prioritize substituents with minimal off-target overlap .
Basic: What are key considerations for structure-activity relationship (SAR) studies?
Answer: Design SAR by:
- Substituent Variation : Replace bromine with Cl, CF₃, or methyl groups on the pyrimidine ring. Modify the piperidine’s N-alkyl chain (e.g., cyclopentyl vs. isopropyl) .
- Parallel Synthesis : Use Suzuki-Miyaura couplings for pyrimidine diversification (e.g., aryl/heteroaryl boronic acids).
- Descriptor Analysis : Calculate logP (AlogPs), polar surface area (PSA), and H-bond donors via ChemAxon or MOE .
Advanced: How to validate the compound’s mode of action in cellular models?
Answer: Confirm mechanism via:
- CRISPR Knockout : Silence putative targets (e.g., kinases) and assess rescue of inhibitory effects .
- Phosphoproteomics : Use LC-MS/MS to quantify phosphorylation changes in signaling pathways (e.g., MAPK/ERK).
- Cryo-EM : Resolve compound-bound protein complexes at near-atomic resolution, as applied to pyrimidine-based inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
